molecular formula C14H10FN B3024927 4-Cyanomethyl-4'-fluorobiphenyl CAS No. 32193-98-9

4-Cyanomethyl-4'-fluorobiphenyl

Cat. No.: B3024927
CAS No.: 32193-98-9
M. Wt: 211.23 g/mol
InChI Key: UYVRVRSTVWIIAE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Cyanomethyl-4’-fluorobiphenyl can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of 4-Cyanomethyl-4’-fluorobiphenyl may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Cyanomethyl-4’-fluorobiphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

    Oxidation: Formation of 4-carboxymethyl-4’-fluorobiphenyl.

    Reduction: Formation of 4-aminomethyl-4’-fluorobiphenyl.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis: 4-Cyanomethyl-4'-fluorobiphenyl serves as a precursor for synthesizing complex organic molecules and advanced materials. Its reactivity allows for various transformations, including oxidation and reduction reactions.

Biology

  • Molecular Interaction Studies: The compound is employed to study molecular interactions and biological pathways. Its ability to form stable complexes with biomolecules makes it valuable in biochemical assays.
  • Therapeutic Applications: Research has explored its potential in drug discovery, particularly as a lead compound in developing new therapeutic agents targeting specific diseases.

Material Science

  • Liquid Crystal Applications: The structural features of this compound influence liquid crystal behavior, making it suitable for applications in displays and optical devices. Studies have focused on its incorporation into liquid crystal formulations to achieve desired properties.
Application AreaSpecific UsesKey Findings
ChemistryOrganic synthesisActs as a versatile building block
BiologyMolecular studiesUseful in enzyme activity assays
Material ScienceLiquid crystalsInfluences phase transition temperatures

Case Study 1: Organic Electronics

Research has investigated the role of this compound in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The compound's charge transport properties were evaluated, revealing its potential in enhancing device performance.

Case Study 2: Drug Discovery

In a recent study, this compound was tested for its efficacy against specific cancer cell lines. The results indicated promising activity, suggesting further investigation into its mechanism of action could lead to new therapeutic strategies.

Mechanism of Action

The mechanism of action of 4-Cyanomethyl-4’-fluorobiphenyl involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their function and activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Cyanomethylbiphenyl: Lacks the fluorine atom, resulting in different reactivity and properties.

    4-Fluorobiphenyl: Lacks the cyanomethyl group, affecting its chemical behavior and applications.

    4-Cyanobiphenyl: Lacks both the fluorine and cyanomethyl groups, leading to distinct characteristics.

Uniqueness

4-Cyanomethyl-4’-fluorobiphenyl is unique due to the presence of both the fluorine and cyanomethyl groups, which confer specific electronic and steric properties. These features make it particularly valuable for studying molecular interactions and developing advanced materials.

Biological Activity

4-Cyanomethyl-4'-fluorobiphenyl, a biphenyl derivative, has garnered interest in the fields of medicinal chemistry and material science due to its unique structural properties and potential biological activities. This compound is characterized by a cyanomethyl group and a fluorine atom on the biphenyl structure, which may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating its role in molecular interactions and potential therapeutic applications. The compound is primarily utilized in research related to drug discovery and the study of biological pathways.

The specific mechanisms through which this compound exerts its biological effects are not fully elucidated; however, it is employed in the study of molecular interactions that can influence cellular functions. Its structural features suggest that it may interact with various biological macromolecules, including proteins and nucleic acids.

Case Studies

  • Molecular Interaction Studies : Research has indicated that compounds similar to this compound can modulate enzyme activities and receptor functions, potentially affecting signal transduction pathways. For instance, studies involving biphenyl derivatives have shown their ability to inhibit certain kinases, which are crucial in cancer signaling pathways.
  • Antimicrobial Activity : Preliminary investigations suggest that biphenyl derivatives exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated efficacy against various bacterial strains, indicating potential for further exploration in this area.

Data Table: Biological Activity of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
4-FluorobiphenylAntimicrobialInhibition of bacterial growth
4-CyanomethylbiphenylEnzyme inhibitionKinase inhibition
N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinolineCFTR potentiationCystic Fibrosis treatment

Pharmacological Applications

The pharmacological implications of this compound are still under investigation. Its structural analogs have been studied for their potential as:

  • Anticancer agents : Due to their ability to affect cell signaling pathways.
  • Antimicrobial agents : As seen in studies of similar biphenyl compounds.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN/c15-14-7-5-13(6-8-14)12-3-1-11(2-4-12)9-10-16/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVRVRSTVWIIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The method described in Example 3 (step 3.2.) is used. Starting from 4.12 g (32.48 mmol) of (4-bromophenyl)acetonitrile, 5 g (35.73 mmol) of 4-fluorophenylboronic acid, 32.48 ml (64.96 mmol) of aqueous sodium carbonate (2M) solution and 1.24 g (1.07 mmol) of palladium tetrakis(triphenylphosphine), 3.3 g of pure product are obtained in the form of a white solid, following chromatography on silica gel, eluting with a 15/85 mixture of ethyl acetate and cyclohexane.
Quantity
4.12 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
32.48 mL
Type
reactant
Reaction Step Three
[Compound]
Name
pure product
Quantity
3.3 g
Type
reactant
Reaction Step Four
Quantity
1.24 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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